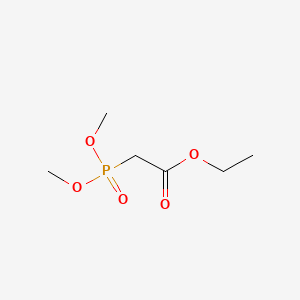
Heptyl isothiocyanate
Overview
Description
Heptyl isothiocyanate, also known as 1-isothiocyanatoheptane, is an organic compound with the molecular formula C8H15NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their distinctive pungent aroma and are commonly found in cruciferous vegetables such as broccoli, radish, and mustard .
Mechanism of Action
Target of Action
Heptyl isothiocyanate, like other isothiocyanates, primarily targets cytochrome P 450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of various substances within the body. Isothiocyanates also interact with proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
This compound interacts with its targets, leading to various changes. For instance, it has been found to downregulate CYP3A2 mRNA expression . This interaction can affect the metabolism of various substances within the body, including potential carcinogens .
Pharmacokinetics
The pharmacokinetics of isothiocyanates, including this compound, involve linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . They undergo reversible metabolism and capacity-limited hepatic elimination . These properties impact the bioavailability of this compound in the body.
Result of Action
The action of this compound at the molecular and cellular level results in various effects. It reduces oxidative stress and acts as an indirect antioxidant . It also exhibits antimicrobial properties . These actions contribute to its potential anti-cancer, anti-inflammatory, and neuroprotective properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known to be highly reactive and sensitive to heat . Its extraction and stability can be challenging due to its high volatility . Furthermore, its action can be influenced by the presence of certain cofactors and physiological conditions .
Biochemical Analysis
Biochemical Properties
Heptyl isothiocyanate, like other ITCs, interacts with a variety of enzymes, proteins, and other biomolecules. It has been suggested that all ITCs are Michael-type acceptors, which can set off Michael addition reaction with the cellular thiols as the molecular mechanism of action
Cellular Effects
They can modulate a large number of cancer-related targets or pathways
Molecular Mechanism
It is hypothesized that ITCs, including this compound, exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Some ITCs have been shown to display anti-cancer effects, particularly when given before tumor initiation, suggesting a chemopreventive effect
Metabolic Pathways
This compound, like other ITCs, is derived from the enzymatic hydrolysis of glucosinolates . Inside the body, ITCs are metabolized by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation
Transport and Distribution
It has been suggested that the transport of ITCs to the target sites might involve hydrophobicity transport mechanisms
Subcellular Localization
Understanding the subcellular localization of a protein or compound provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl isothiocyanate can be synthesized through several methods:
From Primary Amines: One common method involves the reaction of primary amines with carbon disulfide and a base, followed by treatment with an electrophilic reagent such as tosyl chloride. This method is efficient and yields high purity products.
Electrochemical Methods: Recent advancements have introduced electrochemical methods that enable the preparation of isothiocyanates from amines and carbon disulfide without using toxic reagents.
Photocatalyzed Reactions: Another approach involves the photocatalyzed reaction of amines with carbon disulfide, providing a mild and efficient route to isothiocyanates.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Heptyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form heptylamine and carbonyl sulfide.
Reduction: Electrochemical reduction of this compound can yield thioformamides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with this compound.
Catalysts: Photocatalysts and bases such as triethylamine are often used to facilitate reactions.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Thioformamides: Formed from electrochemical reduction.
Scientific Research Applications
Heptyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Heptyl isothiocyanate can be compared with other isothiocyanates such as:
Allyl Isothiocyanate: Known for its strong pungent odor and antimicrobial properties.
Phenethyl Isothiocyanate: Studied for its anticancer properties.
Sulforaphane: A well-known isothiocyanate with potent anticancer and antioxidant activities.
Uniqueness: this compound is unique due to its specific alkyl chain length, which influences its hydrophobicity and reactivity. This makes it particularly effective in certain applications, such as antimicrobial coatings and organic synthesis .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
1-isothiocyanatoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-2-3-4-5-6-7-9-8-10/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPUQNPCPLDDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063449 | |
| Record name | Heptane, 1-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-83-9 | |
| Record name | Heptyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptane, 1-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 1-isothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptane, 1-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of heptyl isothiocyanate in Nasturtium officinale R. Br.?
A1: this compound is a volatile constituent found in both the leaves [] and stems [] of Nasturtium officinale R. Br., commonly known as watercress. While not the most abundant volatile compound in this plant, it contributes to the overall aroma profile.
Q2: Does the research indicate any potential applications for this compound based on its presence in Nasturtium officinale and Capparis spinosa?
A2: While the research primarily focuses on identifying volatile constituents, the presence of this compound in both Nasturtium officinale [] and Capparis spinosa [] alongside other isothiocyanates known for insecticidal activity suggests a potential avenue for further investigation. Further research is needed to determine if this compound contributes to the potential insecticidal properties observed in extracts of these plants.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)










![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1584509.png)
